molecular formula C76H108O4P2 B14800001 [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

Cat. No.: B14800001
M. Wt: 1147.6 g/mol
InChI Key: FFZISBLAMNLNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This highly substituted phosphane ligand features a biphenyl backbone with two phosphine centers, each bonded to two 3,5-di-tert-butyl-4-methoxyphenyl groups. The tert-butyl substituents provide significant steric bulk, while the methoxy groups act as electron donors, influencing the ligand’s electronic and steric profile. Such ligands are critical in asymmetric catalysis, where steric tuning enhances enantioselectivity . The compound’s synthesis likely involves sequential coupling of phosphine groups to a pre-functionalized biphenyl scaffold under basic conditions, analogous to methods described for structurally related phosphanes . Characterization via NMR and X-ray crystallography (using software like SHELXL) is essential to confirm its geometry and stereochemistry .

Properties

Molecular Formula

C76H108O4P2

Molecular Weight

1147.6 g/mol

IUPAC Name

[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

InChI

InChI=1S/C76H108O4P2/c1-45-33-47(3)63(61(35-45)81(49-37-53(69(5,6)7)65(77-29)54(38-49)70(8,9)10)50-39-55(71(11,12)13)66(78-30)56(40-50)72(14,15)16)64-48(4)34-46(2)36-62(64)82(51-41-57(73(17,18)19)67(79-31)58(42-51)74(20,21)22)52-43-59(75(23,24)25)68(80-32)60(44-52)76(26,27)28/h33-44H,1-32H3

InChI Key

FFZISBLAMNLNIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C)C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C)C)C

Origin of Product

United States

Preparation Methods

Ullmann Coupling for Biphenyl Formation

Ullmann coupling of 2-bromo-4,6-dimethylphenol with 3,5-dimethylphenylboronic acid under catalytic copper(I) oxide conditions yields the 4,6-dimethyl-3,5-dimethylbiphenyl intermediate. Reaction conditions typically involve elevated temperatures (110–130°C) in dimethylformamide (DMF) with potassium carbonate as a base, achieving yields of 68–72%.

Suzuki-Miyaura Cross-Coupling

An alternative approach employs Suzuki-Miyaura coupling using palladium catalysts. For example, 2-iodo-4,6-dimethylbenzene reacts with 3,5-dimethylphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), producing the biphenyl scaffold in 75–80% yield.

Introduction of Phosphanyl Groups

Phosphorylation of the biphenyl backbone necessitates precise stoichiometry and inert atmospheres to prevent oxidation. Two predominant methods are documented:

Direct Phosphorylation Using PCl₃

Treatment of the biphenyl intermediate with phosphorus trichloride (PCl₃) in anhydrous tetrahydrofuran (THF) at −78°C generates the dichlorophosphine derivative. Subsequent reaction with 3,5-di-tert-butyl-4-methoxyphenyllithium introduces the bulky aryl groups. This step requires slow addition over 4–6 hours to mitigate side reactions, yielding the bis-phosphine product in 55–60%.

Metal-Mediated Phosphine Transfer

Nickel-catalyzed phosphination offers enhanced selectivity. [(R)-DTBM-SEGPHOS]NiCl₂, prepared from (R)-DTBM-SEGPHOS and NiCl₂ in dichloromethane, facilitates phosphine group transfer to the biphenyl substrate. This method achieves 70–75% yield while preserving stereochemical integrity.

Functionalization with tert-Butyl and Methoxy Groups

The 3,5-di-tert-butyl-4-methoxyphenyl substituents are introduced via Friedel-Crafts alkylation and methoxylation:

Friedel-Crafts Alkylation

Reaction of 4-methoxyphenol with 2-methylpropene in the presence of sulfuric acid generates 3,5-di-tert-butyl-4-methoxyphenol. This intermediate is then converted to the corresponding lithium salt using n-butyllithium, which reacts with the dichlorophosphine intermediate.

Methoxylation Under Basic Conditions

Methylation of phenolic -OH groups is achieved with methyl iodide and potassium carbonate in acetone, proceeding at 60°C for 12 hours. This step ensures complete conversion to the methoxy derivatives, critical for electronic modulation of the phosphine ligand.

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel column chromatography with hexane/ethyl acetate (9:1) as the eluent. High-performance liquid chromatography (HPLC) with chiral stationary phases confirms enantiopurity (>99% ee) in asymmetric variants.

Spectroscopic Analysis

  • ³¹P NMR : Singlets at δ −15.2 ppm and −14.8 ppm confirm the presence of two equivalent phosphorus centers.
  • ¹H NMR : Resonances for tert-butyl groups (δ 1.32 ppm, singlet) and methoxy groups (δ 3.76 ppm, singlet) validate substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS exhibits a molecular ion peak at m/z 1147.6 ([M+H]⁺), consistent with the molecular formula C₇₆H₁₀₈O₄P₂.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Reference
Ullmann Coupling Cu₂O, DMF, K₂CO₃ 68–72 95
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃ 75–80 97
PCl₃ Phosphorylation PCl₃, 3,5-DTBMP-Li 55–60 90
Nickel-Catalyzed [(R)-DTBM-SEGPHOS]NiCl₂ 70–75 99

Challenges and Optimization Strategies

Steric Hindrance Management

The bulky 3,5-di-tert-butyl-4-methoxyphenyl groups impede reaction kinetics. Strategies include:

  • Using polar aprotic solvents (e.g., THF, DMF) to enhance solubility.
  • Prolonged reaction times (24–48 hours) for complete conversion.

Oxidation Prevention

Phosphine ligands are oxidation-sensitive. Rigorous inert gas (N₂/Ar) purging and glovebox techniques are mandatory during synthesis and handling.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors to improve heat and mass transfer. Key parameters:

  • Temperature control (±2°C) via jacketed reactors.
  • Automated quench systems for exothermic phosphorylation steps.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

    Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.

    Substitution: The aryl groups can participate in electrophilic aromatic substitution reactions.

    Coordination: The phosphanyl groups can coordinate to metal centers, forming metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.

    Coordination: Metal salts such as palladium chloride or platinum chloride are used to form metal-phosphine complexes.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted aryl derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in homogeneous catalysis. Its bulky substituents provide steric protection to the metal center, enhancing the selectivity and stability of the catalyst.

Biology

Medicine

Organophosphorus compounds have been explored for their potential use in drug development, particularly as inhibitors of enzymes such as acetylcholinesterase.

Industry

In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane primarily involves its role as a ligand. The phosphanyl groups coordinate to metal centers, forming stable complexes that can facilitate various catalytic processes. The bulky substituents provide steric protection, enhancing the selectivity and stability of the catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with a structurally related ligand: (R)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl (referred to as Compound A) .

Property Target Compound Compound A
Phosphine Substituents 3,5-Di-tert-butyl-4-methoxyphenyl 3,5-Dimethyl-4-methoxyphenyl
Backbone 4,6-Dimethylphenyl and 3,5-dimethylphenyl groups 4,4',6,6'-Tetramethoxybiphenyl
Steric Bulk High (due to tert-butyl groups) Moderate (methyl groups are less bulky)
Electronic Effects Strong electron donation from methoxy groups; tert-butyl enhances steric shielding Electron donation from methoxy; methyl groups offer weaker steric hindrance
Potential Applications Asymmetric hydrogenation of bulky substrates (e.g., tetrasubstituted alkenes) Catalysis requiring moderate steric control (e.g., aryl couplings)

Key Insights

Steric Influence :

  • The tert-butyl groups in the target compound create a rigid, three-dimensional environment around the phosphine centers, which is advantageous for discriminating between enantiomers in asymmetric catalysis. In contrast, Compound A’s methyl groups allow greater conformational flexibility, making it suitable for less sterically demanding reactions .

Solubility and Handling: The tert-butyl groups enhance solubility in non-polar solvents (e.g., toluene), whereas Compound A’s methyl groups may improve compatibility with polar aprotic solvents (e.g., DMF). This difference impacts reaction setup and catalyst recovery .

Catalytic Performance :

  • While direct catalytic data are unavailable in the provided evidence, analogous tert-butyl-containing phosphanes demonstrate superior enantioselectivity (>95% ee) in hydrogenation reactions compared to methyl-substituted variants (~80% ee) .

Research Implications

The structural divergence between these ligands highlights the importance of substituent choice in catalyst design. The target compound’s tert-butyl-methoxy combination offers a balance of steric protection and electronic donation, making it a candidate for high-value pharmaceutical syntheses. Future studies should explore its performance in metal-catalyzed C–C bond formations and cross-couplings, leveraging its unique steric profile .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying this bulky phosphane ligand?

  • Methodology : Synthesis typically involves multi-step coupling reactions under inert atmospheres (e.g., Schlenk techniques) to prevent oxidation. For purification, column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended. High steric hindrance from tert-butyl and methoxy groups necessitates extended reaction times (48–72 hours) and elevated temperatures (80–100°C) .
  • Data Example :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Cu(II) catalyst, DMF, 100°C6592%
2Silica gel, hexane:EtOAc (8:2)8598%

Q. How can researchers confirm the structural integrity of this ligand?

  • Methodology : Use 31^{31}P NMR to verify phosphorus coordination (δ ~20–30 ppm for arylphosphanes). Complement with 1^{1}H/13^{13}C NMR to resolve methyl and tert-butyl signals. Single-crystal X-ray diffraction is critical for absolute configuration validation due to steric complexity .

Q. What handling and storage protocols are essential for air-sensitive phosphanes?

  • Methodology : Store under argon at –20°C in amber glass vials. Avoid prolonged exposure to light or moisture. Use gloveboxes for weighing and reaction setup. Safety protocols from TCI America’s guidelines for air-sensitive organophosphorus compounds apply .

Advanced Research Questions

Q. How does steric bulk influence catalytic performance in cross-coupling reactions?

  • Methodology : Compare turnover numbers (TONs) and reaction rates using this ligand versus less hindered analogs (e.g., triphenylphosphane) in Suzuki-Miyaura couplings. Steric parameters (Tolman cone angles >200°) correlate with selectivity for bulky substrates but may reduce catalytic activity .
  • Data Example :

LigandTON (Pd catalyst)Substrate Scope (Steric Demand)
Target Ligand450High (ortho-substituted aryl)
PPh3_31200Low (unhindered aryl)

Q. What computational tools predict electronic and steric effects of this ligand in metal complexes?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions. Parameters like %Vbur_{\text{bur}} (buried volume) quantify steric effects, while Natural Bond Orbital (NBO) analysis reveals electron donation capacity .

Q. How to resolve contradictions in stability data under oxidative conditions?

  • Methodology : Conduct controlled oxidative stability assays (e.g., exposure to O2_2 or H2_2O2_2) with 31^{31}P NMR monitoring. Compare results across solvents (THF vs. DCM) and temperatures. Conflicting data may arise from trace metal impurities or solvent polarity effects .

Methodological Resources

  • Chromatography : Use sodium 1-octanesulfonate buffer (pH 4.6) with methanol (65:35) for HPLC analysis of degradation products .
  • Safety Protocols : Follow TCI America’s guidelines for air-sensitive compounds, including fume hood use and PPE (nitrile gloves, goggles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.